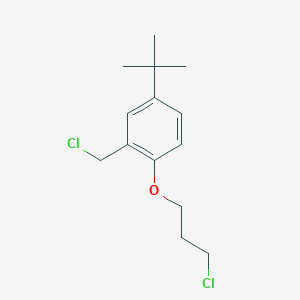

4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene

Description

4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene is a halogenated aromatic compound characterized by a tert-butyl group at the para position, a chloromethyl substituent at the ortho position, and a 3-chloropropoxy chain at the meta position (Figure 1). Its molecular formula is C₁₄H₁₉Cl₂O, with a molecular weight of 289.21 g/mol. The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation, leveraging the reactivity of its chlorine substituents. Applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its halogenated structure may confer stability and bioactivity.

Properties

CAS No. |

5409-88-1 |

|---|---|

Molecular Formula |

C14H20Cl2O |

Molecular Weight |

275.2 g/mol |

IUPAC Name |

4-tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene |

InChI |

InChI=1S/C14H20Cl2O/c1-14(2,3)12-5-6-13(11(9-12)10-16)17-8-4-7-15/h5-6,9H,4,7-8,10H2,1-3H3 |

InChI Key |

UEOSBVUFSHCCGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCCCCl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene typically involves multiple steps:

Starting Material: The synthesis begins with a benzene derivative that already contains a tert-butyl group.

Etherification: The 3-chloropropoxy group can be introduced via a nucleophilic substitution reaction where the chloromethylated benzene reacts with 3-chloropropanol in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Substitution: The chloromethyl and 3-chloropropoxy groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used in substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Methyl derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

Medicine: Could be explored for its potential therapeutic properties.

Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of aromatic molecules, including butylated hydroxytoluene (BHT) , butylated hydroxyanisole (BHA) , and chlorinated benzene derivatives . Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison

Key Observations:

Tert-butyl Group: Present in both the target compound and BHT/BHA, this group enhances lipophilicity, influencing membrane permeability and persistence in biological systems . However, in BHT/BHA, the tert-butyl group stabilizes phenolic radicals, enabling antioxidant activity, whereas in the target compound, it likely serves as a steric hindrance or metabolic stabilizer.

Chlorinated Substituents: The chloromethyl and 3-chloropropoxy groups in the target compound contrast with BHT/BHA’s hydroxyl and methoxy groups.

Biological Activity: Unlike BHT/BHA, which inhibit carcinogen activation by modulating aryl hydrocarbon hydroxylase activity , the target compound’s chlorinated structure may favor direct electrophilic interactions, suggesting divergent toxicological profiles.

Reactivity and Metabolic Pathways

The chlorinated substituents in the target compound likely alter its metabolic fate compared to non-halogenated analogues:

- BHT undergoes hepatic oxidation to hydrophilic metabolites (e.g., BHT-quinol), facilitating excretion.

Toxicity and Environmental Impact

Chlorinated aromatics often exhibit persistence in the environment and bioaccumulation in adipose tissue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.